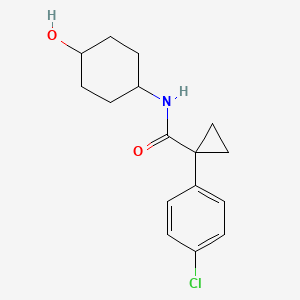![molecular formula C14H24N2O4 B6646911 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646911.png)
4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid, also known as ACBC, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the family of amino acid derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. This compound has been shown to enhance the effects of GABA by binding to the GABA receptor and increasing its activity. This leads to an overall reduction in neuronal activity, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to enhance the activity of the GABA receptor. This can lead to a reduction in neuronal activity, which can have a calming effect on the brain. This compound has also been shown to have anxiolytic and sedative effects, making it a potential treatment for various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid in lab experiments is its high purity, which can lead to more accurate and reproducible results. This compound is also relatively stable and easy to handle, making it a convenient compound to work with. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid research, including its use as a potential treatment for various neurological disorders. This compound has been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia. Additionally, this compound has been studied as a potential ligand for various receptors, including the GABA receptor. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various scientific research applications.
Synthesis Methods
The synthesis of 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been achieved using various methods, including the reaction of 4-hydroxymethyl-oxane-4-carboxylic acid with azepan-1-carbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-hydroxymethyl-oxane-4-carboxylic acid with azepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Both methods have been shown to yield high purity this compound.
Scientific Research Applications
4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been studied for its potential use in various scientific research applications, including as a building block for the synthesis of peptides and proteins. It has also been studied as a potential ligand for various receptors, including the GABA receptor. This compound has been shown to have a high affinity for the GABA receptor and has been studied for its potential use in the treatment of various neurological disorders.
Properties
IUPAC Name |
4-[(azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c17-12(18)14(5-9-20-10-6-14)11-15-13(19)16-7-3-1-2-4-8-16/h1-11H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGDACVHAQMUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NCC2(CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646832.png)
![4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646836.png)
![4-[[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646850.png)
![4-[[(4,5-Dimethylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646859.png)
![4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646874.png)
![4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646896.png)
![4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646903.png)
![4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646905.png)
![4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646916.png)
![4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646922.png)
![4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646926.png)
![4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646934.png)
![4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646936.png)

